Home > Products > Screening Compounds P36530 > N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Catalog Number: EVT-3750603
CAS Number:
Molecular Formula: C17H14BrNO4
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Spectroscopic Characterization: The synthesized compounds are characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and sometimes Electron Ionization Mass Spectrometry (EI-MS). These techniques provide information about the functional groups present and the overall structure of the molecules. [, ]
  • Computational Studies: Some studies utilize molecular docking simulations to understand how these compounds interact with their target enzymes. These simulations help to rationalize the observed biological activity and guide further structural modifications. [, ]
Future Directions
  • Structure Optimization: Further research could focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. []

N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide []

Compound Description: This compound serves as a key intermediate in synthesizing various N-alkyl/aralkyl derivatives investigated for their acetylcholinesterase inhibitory activity []. It incorporates the 2,3-dihydro-1,4-benzodioxin moiety linked to a sulfonamide group.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide []

Compound Description: This sulfonamide derivative, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine, acts as a precursor to a series of 2-[amino]-N-(un/substituted)phenylacetamides, some of which demonstrated promising antibacterial and antifungal properties [].

2-[amino]-N-(3,5-dimethylphenyl)acetamide []

Compound Description: This specific acetamide derivative, synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, showed notable antimicrobial activity with a low hemolytic profile [].

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide []

Compound Description: This compound, characterized by X-ray crystallography, contains a dihydrodioxine ring exhibiting a disordered conformation in its crystal structure []. It features a fluorobenzenesulfonamide substituent on the 2,3-dihydro-1,4-benzodioxin ring.

Overview

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound is primarily classified as an acetamide derivative, notable for the presence of a bromobenzoyl group and a dioxin moiety, which contribute to its chemical properties and biological activity.

Source

The compound has been synthesized and studied in various research contexts, particularly in the field of medicinal chemistry. It is associated with compounds that exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase 1 (PARP1), which is significant in cancer research and treatment strategies .

Classification

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can be classified under the following categories:

  • Chemical Class: Acetamides
  • Functional Groups: Dioxins, Aromatic Compounds
  • Molecular Formula: C17H14BrNO4
  • CAS Number: 353487-72-6
Synthesis Analysis

The synthesis of N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives.
  2. Bromination: The introduction of the bromobenzoyl group is achieved through electrophilic aromatic substitution reactions using bromobenzoyl chloride.
  3. Formation of Acetamide: The final acetamide structure is formed by reacting the bromobenzoyl derivative with acetic anhydride or acetyl chloride under basic conditions to yield N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide .

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The acetamide nitrogen can undergo nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield carboxylic acids and amines.
  3. Reduction Reactions: The compound can be reduced to amines or other derivatives depending on the reducing agents used.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide primarily involves its interaction with biological targets such as PARP1.

  1. Inhibition of PARP1: The compound binds to the catalytic site of PARP1, preventing it from catalyzing the poly(ADP-ribosyl)ation of target proteins involved in DNA repair processes.
  2. Induction of Apoptosis: By inhibiting PARP1 activity, this compound can lead to increased apoptosis in cancer cells due to impaired DNA repair mechanisms.

Data from studies indicate that this compound exhibits significant inhibitory activity (IC50 values around 0.88 μM), highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide include:

These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific uses:

  1. Pharmaceutical Development: Its role as a PARP1 inhibitor makes it a candidate for developing treatments for cancers that rely on DNA repair mechanisms.
  2. Biochemical Research: Used in studies investigating the biochemical pathways involving PARP enzymes and their implications in cellular processes like apoptosis and DNA damage response.
  3. Drug Design: Serves as a scaffold for designing new inhibitors with improved efficacy and selectivity against various targets.
Synthesis Methodologies and Optimization Strategies for N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Multi-Step Synthetic Pathways for Benzodioxin-Acetamide Derivatives

The synthesis of N-(7-(4-bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (Molecular Formula: C₁₇H₁₄BrNO₄; MW: 376 Da) follows a convergent strategy involving sequential functionalization of the benzodioxin core. A representative three-step pathway begins with: (1) N-acetylation of 6-amino-2,3-dihydrobenzo[b][1,4]dioxine using acetic anhydride under basic conditions (pyridine/DCM, 0°C→RT, 2h), yielding the acetamide intermediate; (2) Friedel-Crafts acylation at the C7 position using 4-bromobenzoyl chloride with AlCl₃ catalysis in anhydrous dichloroethane (80°C, 12h); and (3) purification via silica gel chromatography (ethyl acetate/hexane gradient) [3] [7]. Optimization studies reveal that protecting group strategies are critical—temporary N-BOC protection during acylation prevents unwanted side reactions, improving the final yield to 65–72% compared to 45% in unprotected routes [7]. Analytical validation employs LCMS (m/z: 377 [M+H]⁺), ¹H/¹³C NMR, and HPLC purity >99%, as standardized by suppliers like Princeton Biomolecular Research and ChemBridge Corp. [3]. Scale-up challenges include controlling bromobenzoyl regioselectivity; microwave-assisted synthesis (100W, 120°C) reduces reaction time from 12h to 45min while maintaining >90% regiopurity [3].

Table 1: Representative Synthetic Conditions and Yields

StepReactionKey Reagents/ConditionsYield (%)Purity Control
1Acetamide formationAcetic anhydride, pyridine, 0°C→RT85TLC (Rf=0.3, EtOAc/Hex 1:1)
2Friedel-Crafts acylation4-Bromobenzoyl chloride, AlCl₃, DCE, 80°C72HPLC (tR=8.2 min, 98%)
3Deprotection & purificationTFA/DCM → silica chromatography68LCMS [M+H]⁺=377

Key Reaction Mechanisms in Bromobenzoyl and Acetamide Functionalization

The electrophilic aromatic substitution (EAS) governing C7 benzoylation proceeds via a Wheland intermediate, where AlCl₃ activates the 4-bromobenzoyl chloride toward nucleophilic attack by the electron-rich C7 position of the benzodioxin ring. Density functional theory (DFT) calculations confirm the ortho-directing effect of the 6-acetamide group, lowering the activation energy to 15.2 kcal/mol compared to meta-substitution (22.7 kcal/mol) [7]. The acetamide moiety's nucleophilicity is moderated by pKa tuning—acetylation with thioacetic acid instead of acetic anhydride increases reaction kinetics (k = 0.18 min⁻¹ vs. 0.09 min⁻¹) due to enhanced sulfur leaving-group ability [3]. Critical side reactions include diacylation at C7/C8 positions when AlCl₃ exceeds 1.2 equivalents and N-deacetylation under prolonged heating, mitigated by stoichiometric control and reaction monitoring via inline FTIR [7]. Halogen exchange is achievable via Pd-catalyzed coupling; for example, Suzuki-Miyaura reactions replace the bromine with arylboronic acids, enabling access to biaryl analogs without acetamide cleavage [4].

Scaffold Hopping and Structural Analog Design for Enhanced Bioactivity

Scaffold optimization of the benzodioxin-acetamide core targets improved target selectivity and potency. Key strategies include:

  • Bioisosteric replacement: Substituting the acetamide with 3-chlorobenzamide (CAS: 728034-91-1) enhances ROR1 inhibition (IC₅₀ = 0.88 μM) by introducing hydrophobic contacts with Leu95 and Val98 residues, as confirmed by co-crystallography [4].
  • Ring expansion: Fusing a benzylidene moiety to C2/C3 yields a 2,3-dihydro-2H-benzo[b][1,4]oxazin-3-one derivative (compound 49), boosting PARP1 inhibition (IC₅₀ = 82 nM) via additional H-bonding with Ser904 [7].
  • Linker diversification: Incorporating a 3-bromopropanamide spacer (CAS: 936079-11-7) improves solubility (LogP = 2.8 vs. 3.6) while retaining ROR1 affinity [8].

Table 2: Bioactivity of Structural Analogs Derived from Scaffold Hopping

Analog StructureKey ModificationBiological TargetPotency (IC₅₀)Citation
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamideAcetamide → 3-chlorobenzamideROR1 kinase0.88 μM [2] [4]
(Z)-2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamideRing contraction + Knoevenagel adductPARP182 nM [7]
3-Bromo-N-(7-(4-fluorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamidePropionamide spacer + fluorobenzoylUndisclosed kinaseNot reported [8]

The benzodioxin core's versatility enables "molecular editing" through late-stage diversification. For example, introducing isopropylacetamide at C6 (CAS: 1060945-51-8) increases Fsp³ character (0.46), correlating with improved metabolic stability in microsomal assays [9]. Computational fragment mapping identifies the 4-bromobenzoyl group as essential for π-stacking with Tyr564 in ROR1, while acetamide modifications fine-tune cellular permeability [4].

Properties

Product Name

N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20)

InChI Key

ZCNMCMKOFQQHHO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.